molecular formula C7H10O3 B14308142 3-(Propan-2-yl)oxolane-2,4-dione CAS No. 113599-55-6

3-(Propan-2-yl)oxolane-2,4-dione

Cat. No.: B14308142
CAS No.: 113599-55-6
M. Wt: 142.15 g/mol
InChI Key: ZLQOXKIXXXADFT-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)oxolane-2,4-dione is a chemical compound with the molecular formula C7H10O3. It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom and four carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with acetic anhydride, which leads to the formation of the oxolane ring through intramolecular esterification. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce more saturated cyclic ethers. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Propan-2-yl)oxolane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxolane ring, which can stabilize or destabilize intermediates during chemical reactions. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)oxolane-2,5-dione: Similar structure but with a different position of the carbonyl group.

    3-(Propan-2-yl)tetrahydrofuran-2,4-dione: Contains a tetrahydrofuran ring instead of an oxolane ring.

    3-(Propan-2-yl)oxane-2,4-dione: Contains an oxane ring instead of an oxolane ring.

Uniqueness

3-(Propan-2-yl)oxolane-2,4-dione is unique due to its specific ring structure and the position of the isopropyl group This configuration imparts distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

113599-55-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-propan-2-yloxolane-2,4-dione

InChI

InChI=1S/C7H10O3/c1-4(2)6-5(8)3-10-7(6)9/h4,6H,3H2,1-2H3

InChI Key

ZLQOXKIXXXADFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)COC1=O

Origin of Product

United States

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